molecular formula C20H14N2O3 B10871109 2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-naphthalen-1-yl-acetamide

2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-naphthalen-1-yl-acetamide

Cat. No.: B10871109
M. Wt: 330.3 g/mol
InChI Key: PXUGCDRFNQPWNU-UHFFFAOYSA-N
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Description

2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-naphthalen-1-yl-acetamide is an organic compound belonging to the class of phthalimides. These compounds are characterized by the presence of a 1,3-dioxoisoindoline moiety. Phthalimides are known for their diverse applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

The synthesis of 2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-naphthalen-1-yl-acetamide typically involves the reaction of phthalic anhydride with naphthylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as acetic acid, and a catalyst, such as sulfuric acid. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity .

Chemical Reactions Analysis

2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-naphthalen-1-yl-acetamide undergoes various chemical reactions, including:

Scientific Research Applications

2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-naphthalen-1-yl-acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-naphthalen-1-yl-acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar compounds to 2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-naphthalen-1-yl-acetamide include:

    Phthalimide: The parent compound of the phthalimide class, known for its use in the synthesis of various organic compounds.

    Naphthalimide: A derivative with similar structural features, used in the development of fluorescent dyes and anticancer agents.

    Succinimide: Another related compound with applications in medicinal chemistry and materials science.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C20H14N2O3

Molecular Weight

330.3 g/mol

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-naphthalen-1-ylacetamide

InChI

InChI=1S/C20H14N2O3/c23-18(21-17-11-5-7-13-6-1-2-8-14(13)17)12-22-19(24)15-9-3-4-10-16(15)20(22)25/h1-11H,12H2,(H,21,23)

InChI Key

PXUGCDRFNQPWNU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)CN3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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